molecular formula C6H10O3 B6146224 (2S)-3-cyclopropyl-2-hydroxypropanoic acid CAS No. 300853-97-8

(2S)-3-cyclopropyl-2-hydroxypropanoic acid

Cat. No.: B6146224
CAS No.: 300853-97-8
M. Wt: 130.1
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Description

(2S)-3-Cyclopropyl-2-hydroxypropanoic acid is a chiral hydroxy acid bearing a cyclopropyl moiety, with the molecular formula C 6 H 10 O 3 and a molecular weight of 130.14 g/mol . Its specific rotation and detailed mechanism of action are areas of ongoing research. This compound is related to other derivatives, such as Poly-3-cyclopropyl-3-hydroxypropionate, which has been described in patent literature, highlighting the interest in cyclopropyl-containing structures for material and synthetic applications . Research Applications: Enantiomerically pure building blocks like this compound are valuable in medicinal chemistry for the synthesis of novel drug candidates and in asymmetric synthesis as a chiral precursor . The cyclopropyl group can impart conformational rigidity and metabolic stability to molecules, making it a key feature in agrochemical and pharmaceutical research. Handling and Safety: This compound requires careful handling. It carries the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. The product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

300853-97-8

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2s 3 Cyclopropyl 2 Hydroxypropanoic Acid

Chemoenzymatic Approaches to Chiral Alpha-Hydroxy Acid Synthesis

Chemoenzymatic methods offer a powerful and environmentally benign route to chiral molecules by harnessing the high selectivity of enzymes. These approaches are particularly well-suited for the synthesis of (2S)-3-cyclopropyl-2-hydroxypropanoic acid, primarily starting from the readily available precursor, ethyl 3-cyclopropyl-2-oxopropanoate.

Enantioselective Biocatalytic Reduction Strategies

The most direct chemoenzymatic route to this compound involves the enantioselective reduction of the corresponding α-keto ester, ethyl 3-cyclopropyl-2-oxopropanoate. This transformation is typically achieved using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which can exhibit high enantioselectivity. These enzymes transfer a hydride from a cofactor, usually NADPH or NADH, to the ketone functionality, generating the desired (S)- or (R)-alcohol.

A study on the stereoselective bioreduction of a structurally similar substrate, ethyl 3-oxo-3-(2-thienyl)propanoate, using a short-chain dehydrogenase/reductase from Chryseobacterium sp. CA49 (ChKRED12), demonstrates the potential of this approach. researchgate.net This enzyme, coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, efficiently catalyzed the reduction to the corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). researchgate.net A similar strategy can be envisioned for the synthesis of this compound, as outlined in the following table which presents hypothetical data based on typical results for such bioreductions.

Enzyme SourceCo-substrateSubstrate Concentration (g/L)Conversion (%)Enantiomeric Excess (ee, %)
Candida magnoliaeIsopropanol (B130326)10>9998 (S)
Pichia pastorisGlucose209599 (S)
Rhodococcus ruberFormate159897 (S)
Engineered E. coliGlucose50>99>99 (S)

Note: This table is illustrative and based on typical outcomes for bioreduction of α-keto esters. Specific results for ethyl 3-cyclopropyl-2-oxopropanoate would require experimental validation.

Enzyme-Mediated Kinetic Resolution Techniques

Kinetic resolution is another powerful enzymatic method for obtaining enantiopure compounds. This technique relies on the differential reaction rates of the two enantiomers of a racemic mixture with an enzyme. For the synthesis of this compound, a racemic mixture of the corresponding ester, ethyl 3-cyclopropyl-2-hydroxypropanoate, can be subjected to lipase-catalyzed hydrolysis or acylation.

In a typical scenario, a lipase (B570770), such as Candida antarctica lipase B (CALB), will selectively acylate one enantiomer at a much faster rate than the other. For instance, in the presence of an acyl donor like vinyl acetate (B1210297), the (R)-enantiomer of ethyl 3-cyclopropyl-2-hydroxypropanoate could be selectively acylated, leaving the desired (S)-enantiomer unreacted. The separation of the resulting acylated ester from the unreacted alcohol would yield the enantiopure (S)-enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. A study on the lipase-catalyzed kinetic resolution of a similar epoxy alcohol, (+/-)-2,3-epoxy-1-tridecanol, using porcine pancreatic lipase resulted in the recovery of the (2R, 3S)-enantiomer with an optical purity of over 99% ee. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess at around 50% conversion.

Lipase SourceAcyl DonorSolventE-value
Candida antarctica Lipase BVinyl AcetateToluene>200
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane (B92381)150
Porcine Pancreatic LipaseAcetic Anhydride (B1165640)Diisopropyl ether85

Note: This table presents potential enzyme systems for the kinetic resolution of ethyl 3-cyclopropyl-2-hydroxypropanoate based on general lipase performance.

Deracemization Processes Utilizing Whole-Cell Biotransformations

Deracemization is an elegant strategy that can theoretically convert a racemic mixture completely into a single enantiomer, thus overcoming the 50% yield limitation of kinetic resolution. A common approach involves a cyclic process of stereoselective oxidation followed by a stereoselective reduction.

For the deracemization of racemic 3-cyclopropyl-2-hydroxypropanoic acid, a whole-cell biocatalyst co-expressing multiple enzymes can be employed. For example, a system could contain an (R)-selective alcohol dehydrogenase that oxidizes the (R)-enantiomer to the intermediate ethyl 3-cyclopropyl-2-oxopropanoate. Subsequently, a highly (S)-selective alcohol dehydrogenase would reduce the keto-ester back to the desired (S)-enantiomer. A study has demonstrated the successful deracemization of various 2-hydroxy acids using a three-enzyme system within a single recombinant E. coli strain. nih.gov This system comprised an (S)-2-hydroxy acid dehydrogenase, an (R)-2-keto acid reductase, and a glucose dehydrogenase for cofactor regeneration, achieving high conversions and excellent enantiomeric excess (>99%) for the target (R)-2-hydroxy acids. nih.gov A similar system with opposite enantioselectivity could be engineered for the production of this compound.

Asymmetric Organic Synthesis Pathways

In addition to enzymatic methods, traditional asymmetric organic synthesis provides robust and well-established routes to chiral molecules like this compound. These methods often rely on the use of chiral auxiliaries or enantioselective catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. The Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.org

A plausible synthesis of this compound using an Evans auxiliary could begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with cyclopropylacetyl chloride. The resulting N-acyloxazolidinone can then be subjected to asymmetric hydroxylation. This can be achieved by generating the corresponding enolate with a strong base like sodium hexamethyldisilazide (NaHMDS) and then reacting it with an electrophilic oxygen source, such as a molybdenum-based oxidant (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide), MoOPH). The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired diastereomer. Subsequent mild hydrolysis of the auxiliary, for instance with lithium hydroxide (B78521) and hydrogen peroxide, would yield the target this compound. williams.edu

A related approach involves the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which can then be converted to the desired hydroxy acid. rsc.org For instance, an aldol (B89426) reaction between the boron enolate of an (S)-N-propionyl-oxazolidinone and an α,β-unsaturated aldehyde can be followed by a directed cyclopropanation. rsc.org Subsequent retro-aldol cleavage would yield a chiral cyclopropane-carboxaldehyde, which could then be oxidized to the corresponding carboxylic acid. rsc.org

Enantioselective Catalysis for Carbon-Carbon Bond Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct enantioselective catalytic synthesis of this compound is not widely reported, related strategies for enantioselective C-C bond formation can be considered. nih.govrsc.org

One hypothetical approach could involve the enantioselective addition of a cyclopropyl (B3062369) nucleophile to a glyoxylate (B1226380) derivative in the presence of a chiral catalyst. For instance, the reaction of cyclopropylmagnesium bromide with ethyl glyoxylate could be mediated by a chiral ligand-metal complex, such as a titanium-TADDOL complex, to induce asymmetry and form the desired (S)-enantiomer of ethyl 3-cyclopropyl-2-hydroxypropanoate. Subsequent hydrolysis would then yield the target acid.

Another strategy could involve the enantioselective cyclopropanation of a chiral substrate. While this would establish the stereochemistry of the cyclopropane (B1198618) ring, it would require a subsequent step to introduce the chiral hydroxy acid moiety.

Diastereoselective Routes to Substituted Propanoic Acids

Diastereoselective synthesis represents a powerful strategy for establishing the desired stereochemistry in substituted propanoic acids. This approach often involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

One common diastereoselective approach involves the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral auxiliary. For instance, Oppolzer's camphorsultam can be used to achieve a diastereoselective conjugate addition, which has been successful in controlling the stereochemistry of complex products. While not directly reported for this compound, this methodology is a well-established principle for creating chiral centers in acyclic systems.

Another strategy involves the diastereoselective alkylation of a chiral enolate. By attaching a chiral auxiliary to a propanoic acid derivative, a chiral enolate can be generated that reacts with an incoming electrophile from a specific face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched propanoic acid.

Multistep Reaction Sequences from Common Precursors

Multistep syntheses allow for the construction of this compound from readily available starting materials. These routes can be designed to introduce the key structural features—the cyclopropyl group and the chiral hydroxyl group—in a controlled manner.

The formation of the cyclopropane ring is a key step in the synthesis of the target molecule. Several methods are available for cyclopropanation, with the choice of method often depending on the precursor and the desired stereochemistry.

The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a carbenoid, typically iodomethylzinc iodide, and is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com Asymmetric variations of the Simmons-Smith reaction have also been developed to achieve enantioselectivity. wikipedia.org For the synthesis of this compound, a potential precursor would be an alkene such as (E)- or (Z)-5-substituted-pent-2-enoic acid derivative, which upon cyclopropanation of the double bond would yield the desired cyclopropylmethyl skeleton. A directed Simmons-Smith reaction, where a nearby hydroxyl group directs the cyclopropanation, has been shown to proceed with high diastereoselectivity. acs.orgnih.gov

Another common method for cyclopropanation involves the use of diazo compounds in the presence of a metal catalyst , such as rhodium or copper. nih.gov These reactions proceed via the formation of a metal-carbene intermediate. The development of chiral ligands for these metal catalysts has enabled highly enantioselective cyclopropanations. nih.gov For example, cobalt(II)-based metalloradical catalysis with chiral amidoporphyrins has been used for the asymmetric radical cyclopropanation of alkenes with in-situ generated diazo compounds, affording chiral cyclopropanes in high yields and with excellent diastereoselectivity and enantioselectivity. nih.gov

The Corey-Chaykovsky reaction offers an alternative route to cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. wikipedia.orgnih.gov This method is particularly effective for electron-poor olefins. wikipedia.org

The introduction of the hydroxyl group at the C2 position with the correct (S)-stereochemistry is a critical step. Several reliable methods for asymmetric hydroxylation are available to the synthetic chemist.

Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective conversion of a prochiral alkene to a chiral diol. For the synthesis of this compound, a precursor such as 3-cyclopropylacrylic acid or its ester could be subjected to asymmetric dihydroxylation. The resulting diol can then be selectively manipulated to yield the desired α-hydroxy acid. A related method, the Sharpless Asymmetric Aminohydroxylation , can introduce both an amino and a hydroxyl group, which can be subsequently modified. nih.gov

An alternative approach involves the asymmetric reduction of an α-keto acid or ester . A precursor such as 3-cyclopropyl-2-oxopropanoic acid can be reduced using a chiral reducing agent, such as a borane (B79455) reagent with a chiral ligand (e.g., CBS catalyst), to yield the (S)-alcohol with high enantioselectivity.

Directed epoxidation followed by nucleophilic ring-opening is another strategy. An allylic alcohol containing the cyclopropylmethyl group can undergo a diastereoselective epoxidation, for example, a vanadium-catalyzed epoxidation. acs.orgnih.gov The resulting epoxide can then be opened to install the desired stereochemistry at the C2 position.

Comparison and Evaluation of Synthetic Efficiencies and Enantioselectivity

Synthetic StepReagents/CatalystTypical YieldTypical Enantioselectivity (ee) / Diastereoselectivity (dr)Reference
Asymmetric CyclopropanationCo(II)-amidoporphyrin with diazo compoundHighExcellent (up to 99% ee) nih.gov
Directed Simmons-Smith CyclopropanationEt2Zn, CH2I2 on alkenyl cyclopropyl carbinolExcellentExcellent (single diastereomer) acs.orgnih.gov
Sharpless Asymmetric DihydroxylationAD-mix-βGood to ExcellentHigh to Excellent (often >90% ee) nih.gov
Asymmetric Reduction of α-Keto EsterChiral borane reagents (e.g., CBS catalyst)Good to ExcellentHigh to Excellent (often >95% ee)General Knowledge
Diastereoselective Conjugate AdditionOppolzer's CamphorsultamGoodHigh (often >95% dr)General Knowledge

Multistep sequences that employ catalytic asymmetric reactions are often more atom-economical. For instance, an asymmetric cyclopropanation using a chiral cobalt or rhodium catalyst can establish the cyclopropane ring and one or more stereocenters with high enantioselectivity in a single step. nih.govnih.gov Similarly, a Sharpless asymmetric dihydroxylation or a catalytic asymmetric reduction of a keto-ester precursor can be highly effective in setting the stereocenter of the hydroxyl group.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of specialized chiral catalysts or auxiliaries.

Stereochemical Investigations and Enantiomeric Purity Assessment

Absolute Configuration Determination of (2S)-3-Cyclopropyl-2-hydroxypropanoic Acid

Confirming the 'S' configuration at the C2 chiral center is achieved through a combination of spectroscopic techniques and chemical derivatization, which provide unambiguous proof of the molecule's spatial arrangement.

Chiroptical spectroscopic methods are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance between left and right circularly polarized infrared light during a vibrational transition. bruker.comwikipedia.org Since enantiomers are mirror images, they produce VCD spectra that are also mirror images—equal in intensity but opposite in sign. nih.gov For this compound, an experimental VCD spectrum can be obtained and compared to a spectrum predicted by ab initio calculations, such as those using density functional theory (DFT). wikipedia.org A match between the experimental and the calculated spectrum for the 'S' configuration provides strong evidence for its absolute stereochemistry. gaussian.com This technique is particularly valuable as it provides detailed 3D structural information based on the molecule's vibrational modes. wikipedia.org

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light, while ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. While these techniques have been historically important for assigning absolute configuration, VCD often provides more definitive results for molecules like hydroxy acids. wikipedia.org

The combination of these spectroscopic methods, particularly VCD, with theoretical calculations offers a robust approach to confirm the absolute configuration without altering the chemical structure of the compound. bruker.comgaussian.com

Chemical derivatization is a classic and reliable strategy for determining the absolute configuration of chiral alcohols and amines. wikipedia.org This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be distinguished by standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR). wikipedia.org

Mosher's Ester Analysis: A widely used method is the Mosher's ester analysis. umn.edunih.govspringernature.com In this technique, this compound is converted into its methyl ester and then reacted in two separate experiments with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), typically as its more reactive acid chloride (MTPA-Cl). umn.eduwikipedia.org This process creates two distinct diastereomeric esters.

The underlying principle of the analysis is that the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a preferred conformation around the newly formed ester bond. This conformation places the substituents of the original alcohol (the cyclopropylmethyl and hydrogen on C2) into different magnetic environments. By analyzing the 1H NMR spectra of both diastereomers, a systematic difference in the chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center can be observed. nih.govspringernature.com Based on an established model of the diastereomer conformation, the signs of these Δδ values allow for the unambiguous assignment of the absolute configuration of the original alcohol center. umn.edu

A summary of the expected steps in a Mosher's ester analysis is provided below:

Table 1: Mosher's Ester Analysis Protocol
Step Procedure Purpose
1 Esterification of this compound with methanol (B129727). To protect the carboxylic acid and prevent it from interfering with the next step.
2a Reaction of the methyl ester with (R)-MTPA-Cl. To form the (R)-MTPA diastereomeric ester.
2b Reaction of the methyl ester with (S)-MTPA-Cl. To form the (S)-MTPA diastereomeric ester.
3 Acquisition of 1H NMR spectra for both diastereomers. To measure the chemical shifts (δ) of protons near the chiral center.
4 Calculation of Δδ (δS - δR) for corresponding protons. To determine the sign of the chemical shift differences.

This derivatization method provides a definitive and widely accepted means of confirming the (2S) configuration of the hydroxypropanoic acid.

Methods for Enantiomeric Excess Determination

Enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It is crucial to quantify this value to ensure the desired stereoisomer is present in the correct proportion. This is accomplished using chiral chromatography or NMR spectroscopy with chiral additives.

Chiral chromatography is a powerful technique for separating enantiomers, allowing for their accurate quantification. uma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric purity of compounds like hydroxy acids. uma.eschromatographyonline.com The process involves injecting a solution of the analyte onto an HPLC column packed with a CSP.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. For hydroxy acids, polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support) are often effective. chromatographyonline.comhplc.eu Pirkle-type phases, which are based on π-acid/π-base interactions, are also widely used for many classes of compounds. hplc.euacs.org

Mobile Phase: The mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is passed through the column. chromatographyonline.com For acidic compounds, small amounts of an acid, like trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com The enantiomers are detected as they exit the column, usually by a UV detector, and the area of each peak is proportional to the amount of that enantiomer present.

Gas Chromatography (GC): For GC analysis, the non-volatile hydroxy acid must first be converted into a more volatile derivative. nih.gov This can be achieved by esterifying the carboxylic acid and acylating the hydroxyl group. To separate the enantiomers, this derivatization can be done using a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. nih.govnih.gov Alternatively, the racemic acid can be derivatized with an achiral reagent and then separated on a chiral capillary GC column, often one containing a cyclodextrin-based stationary phase. chromatographyonline.com

A representative table of HPLC conditions for chiral separation is shown below.

Table 2: Example Chiral HPLC Protocol for a Hydroxy Acid
Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral additives that induce a chemical shift difference between the signals of the two enantiomers. researchgate.net

Chiral Shift Reagents (CSRs): These are typically organometallic complexes containing a paramagnetic lanthanide ion, such as europium (Eu) or ytterbium (Yb), coordinated to a chiral ligand. tandfonline.comfiveable.meacs.org A common example is Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)). nih.govharvard.edu When a CSR is added to a solution of a racemic or enantioenriched compound containing a Lewis basic site (like the hydroxyl and carbonyl oxygen atoms in the hydroxy acid), it forms rapidly-exchanging diastereomeric complexes. fiveable.melibretexts.org

The paramagnetic nature of the lanthanide ion causes large changes in the chemical shifts (lanthanide-induced shifts, LIS) of the analyte's protons. libretexts.org Because the two enantiomers form different diastereomeric complexes with the chiral reagent, the magnitude of the induced shift is different for each enantiomer. tandfonline.com This results in the separation of previously overlapping NMR signals into two distinct sets of peaks, one for each enantiomer. acs.org The enantiomeric excess can then be calculated by integrating the corresponding signals. nih.gov This method can reliably detect a minor enantiomer at levels as low as 2%. nih.gov

A summary of the expected changes in an NMR spectrum is outlined below.

Table 3: Effect of Chiral Shift Reagent on 1H NMR Spectrum
Condition Proton Signal (e.g., -CH-OH) Appearance Enantiomeric Excess (% ee) Calculation
Without CSR Single peak (e.g., a doublet) One signal representing both enantiomers. Not possible.
With CSR Two distinct peaks (e.g., two doublets) One signal for the (R)-enantiomer complex and one for the (S)-enantiomer complex. % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

While effective, the use of CSRs can sometimes cause significant line broadening of the NMR signals, which may reduce the accuracy of integration. harvard.edulibretexts.org

Implications of Stereochemistry on Biological Recognition and Interaction Mechanisms

The stereochemistry of a molecule is critically important in biological systems because life itself is based on chiral molecules like L-amino acids and D-sugars. nih.gov Enzymes, receptors, and other protein targets are chiral, three-dimensional entities that create specific chiral environments for binding and catalysis. libretexts.orgyoutube.com

This chirality leads to stereospecific interactions, often described by the "lock and key" model, where one enantiomer of a molecule fits perfectly into the binding site of a protein, while the other enantiomer fits poorly or not at all. nih.govlibretexts.org This differential binding is the basis for the often dramatically different biological activities observed between enantiomers. nih.govnih.gov

For a molecule like this compound, the specific spatial orientation of the hydroxyl, carboxyl, and cyclopropyl (B3062369) groups dictated by the (S)-configuration is crucial for its recognition by a specific enzyme or receptor. The (R)-enantiomer, being a mirror image, would present these functional groups in a different orientation. This could lead to several outcomes:

Reduced or No Affinity: The (R)-enantiomer may be unable to make the key hydrogen bonds, hydrophobic interactions, or ionic interactions necessary for effective binding to the target protein.

Altered Biological Activity: In some cases, the "wrong" enantiomer may bind to a different biological target, leading to different, and potentially undesirable, effects.

Inhibition of the Active Enantiomer: The inactive enantiomer might still have some weak affinity for the target site, potentially acting as a competitive inhibitor to the active (S)-enantiomer.

The precise fit between a small molecule and its biological target determines its function. nih.gov Therefore, the (S)-configuration of 3-cyclopropyl-2-hydroxypropanoic acid is not merely a structural detail but is intrinsically linked to its intended biological mechanism of action. nih.govnih.gov Any deviation from this specific stereochemistry would likely alter or abolish its recognition and interaction at the molecular level.

Biosynthetic Pathways and Metabolic Intermediacy

Proposed Biosynthetic Routes to Cyclopropyl-Containing Metabolites

The formation of the cyclopropane (B1198618) ring is a fascinating enzymatic process, and nature has evolved several strategies to construct this high-energy motif. nih.govrsc.org The biosynthesis of (2S)-3-cyclopropyl-2-hydroxypropanoic acid would necessarily begin with the creation of a cyclopropyl-containing precursor. Two primary pathways for the enzymatic formation of cyclopropane rings in natural products are widely recognized and can be proposed for the synthesis of a suitable precursor. nih.govwikipedia.org

One major pathway involves the use of S-adenosylmethionine (SAM) as a source for a methylene (B1212753) group, which is transferred onto a double bond of a precursor molecule. nih.govnih.gov This mechanism is observed in the biosynthesis of cyclopropane fatty acids in bacteria and plants. nih.govnih.gov In this proposed route, a precursor such as an unsaturated fatty acid or a related molecule would undergo cyclopropanation catalyzed by a cyclopropane synthase.

Another significant route to cyclopropane rings is through the cyclization of terpene precursors. nih.gov Many cyclopropane-containing natural products are found within the vast family of terpenoids. nih.govresearchgate.net These pathways involve the action of terpene cyclase enzymes on precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP) to form carbocationic intermediates that can subsequently rearrange to form cyclopropane rings. nih.gov For instance, the enzyme chrysanthemyl diphosphate (B83284) synthase catalyzes the condensation of two molecules of dimethylallyl diphosphate to form chrysanthemyl diphosphate, a monoterpene precursor to pyrethrins (B594832) containing a cyclopropane ring. nih.gov

A hypothetical precursor for this compound could therefore be a short-chain unsaturated carboxylic acid that undergoes SAM-dependent methylation or a product derived from the terpenoid pathway.

Table 1: Major Biosynthetic Strategies for Cyclopropane Ring Formation

Pathway TypeKey Enzyme ClassPrecursor ExampleMechanism HighlightsNatural Product Examples
SAM-Dependent Alkene CyclopropanationCyclopropane SynthaseUnsaturated Fatty AcidTransfer of a methylene group from SAM to a C=C double bond. nih.govnih.govCyclopropane Fatty Acids, Coronatine
Terpenoid CyclizationTerpene CyclaseFarnesyl Pyrophosphate (FPP)Intramolecular cyclization via carbocationic intermediates. nih.govSpirocyclopropylcyclohexadienones

Enzymatic Activities Involved in the Formation of Alpha-Hydroxy Acids

Once a cyclopropyl-containing carboxylic acid precursor is formed, the introduction of a hydroxyl group at the alpha-position is the next critical step. This transformation is catalyzed by a class of enzymes known as hydroxylases or oxidases. wikipedia.orgwikipedia.org The stereospecific nature of the product, this compound, points towards an enzymatic process, as chemical synthesis often results in a racemic mixture. researchgate.netacs.org

Several enzyme families are known to catalyze the formation of alpha-hydroxy acids:

(S)-2-hydroxy-acid oxidases (EC 1.1.3.15): These enzymes catalyze the oxidation of an (S)-2-hydroxy acid to a 2-oxo acid, but the reverse reaction is also possible under certain conditions. wikipedia.org They are flavin-dependent enzymes with specificity for the (S)-enantiomer. wikipedia.orgnih.gov

Hydroxylases: These enzymes, many of which are cytochrome P450 monooxygenases, can introduce a hydroxyl group onto a C-H bond. wikipedia.orgnih.gov The hydroxylation of a carboxylic acid at the alpha-position is a known biological transformation. nih.gov

L-lactate oxidase and other alpha-hydroxyacid oxidases: Some oxidases have broad substrate specificity and can act on various L-alpha-hydroxy acids. nih.govabcam.com Site-directed mutagenesis studies have shown that the substrate specificity of these enzymes can be altered to accommodate larger side chains. nih.gov

The formation of this compound would likely involve the action of an (S)-specific hydroxylase or oxidase on a precursor like 3-cyclopropylpropanoic acid. The enzyme would recognize the substrate and catalyze the stereospecific hydroxylation at the C-2 position.

Precursor Incorporation Studies in Biological Systems

To definitively establish the biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled compounds would be essential. While no such studies have been reported for this specific molecule, the methodology is well-established in the study of other natural products. nih.govmdpi.com

For example, in the biosynthesis of the phytotoxin coronatine, which contains a cyclopropyl (B3062369) ring, feeding experiments with labeled precursors have been instrumental. nih.gov These studies involve growing the producing microorganism in the presence of a suspected precursor that has been enriched with a stable isotope like ¹³C or deuterium (B1214612) (²H). The natural product is then isolated, and its isotopic labeling pattern is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A similar approach for this compound would involve:

Identifying a potential producing organism (a specific bacterium or plant).

Synthesizing isotopically labeled versions of proposed precursors, such as ¹³C-labeled methionine or a ¹³C-labeled unsaturated carboxylic acid.

Administering these labeled precursors to the organism's culture or growth medium.

Extracting and purifying this compound.

Analyzing the incorporation and position of the isotopic labels to trace the biosynthetic origin of the cyclopropyl ring and the carbon backbone.

These experiments could confirm, for instance, whether the cyclopropyl ring's methylene group originates from the methyl group of SAM. nih.gov

Role as a Metabolic Intermediate in Microorganisms or Plants (excluding human metabolism)

The metabolic role of this compound in microorganisms and plants is currently not established. However, based on its chemical structure, several potential roles can be hypothesized.

In microorganisms, small carboxylic acids often serve as building blocks for the synthesis of more complex secondary metabolites, including polyketides and non-ribosomal peptides. The presence of the unique cyclopropyl group suggests that this compound could be a precursor for natural products with specialized biological activities. The cyclopropane motif is known to be crucial for the bioactivity of many natural products. nih.govresearchgate.net

Alternatively, it could be a product of a detoxification pathway. Some organisms may encounter cyclopropyl-containing xenobiotics, and the hydroxylation of a cyclopropyl-containing acid could be a step in rendering the compound more water-soluble for excretion. hyphadiscovery.com

In plants, alpha-hydroxy acids are involved in various processes, and some are known to be intermediates in photorespiration and other metabolic pathways. oskiaskincare.comediblebeautyaustralia.com While a direct role for this compound has not been identified, it could potentially be involved in signaling or defense mechanisms, given the unusual nature of the cyclopropyl group. The biosynthesis of the plant hormone ethylene, for instance, proceeds through the cyclopropyl-containing intermediate 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov

Further research, including metabolomic studies of various microorganisms and plants, is needed to uncover the natural occurrence and metabolic function of this compound.

Enzymatic and Receptor Interactions: Mechanistic Insights

Substrate Specificity of Hydroxylases and Dehydrogenases with Cyclopropyl (B3062369) Substrates

The enzymatic processing of (2S)-3-cyclopropyl-2-hydroxypropanoic acid would likely involve enzymes that recognize small aliphatic α-hydroxy acids. The key determinants of substrate specificity in these enzymes are the size, shape, and electronic properties of the substrate's side chain.

Dehydrogenases: The family of 2-hydroxyacid dehydrogenases (2HADHs) are prime candidates for interaction. These enzymes catalyze the reversible oxidation of 2-hydroxy acids to their corresponding 2-keto acids, typically using NAD⁺ or NADP⁺ as a cofactor. nih.gov 2HADHs are known for their broad substrate specificity, acting on a variety of substrates with different side chains. nih.govresearchgate.net The catalytic mechanism generally involves a "catalytic triad" of amino acid residues, often including a histidine, which acts as a proton shuttle, and other residues like arginine and glutamate/asparagine that help bind the substrate and facilitate the reaction. nih.gov

The accommodation of the cyclopropyl group in the active site of a 2HADH is a critical factor. The active site is located in a cleft between two domains of the enzyme. nih.gov For an enzyme to process this compound, this pocket must be able to accommodate the three-membered ring. Studies on D-2-hydroxyacid dehydrogenases have shown that some members of this family can accommodate substrates with bulky side chains, such as the phenyl group in phenyllactic acid. nih.gov The key to this specificity can be a single amino acid residue; for instance, a phenylalanine at a key position in the active site can provide a favorable hydrophobic interaction with the bulky side chain of the substrate. nih.gov By analogy, a 2HADH with a suitably shaped hydrophobic pocket could likely bind and process the cyclopropyl-containing substrate. Site-directed mutagenesis studies have confirmed that altering amino acid residues within the active site can rationally change the substrate specificity of dehydrogenases from preferring small substrates like lactate (B86563) to larger ones like malate. nih.gov

Hydroxylases: While dehydrogenation is a likely metabolic pathway, hydroxylation of the cyclopropyl ring is another possibility, likely mediated by cytochrome P450 (CYP) enzymes. The high C-H bond dissociation energy of cyclopropyl groups generally makes them less susceptible to oxidative metabolism compared to other aliphatic groups. hyphadiscovery.com However, CYP-mediated oxidation of cyclopropyl rings can occur, leading to hydroxylated metabolites. hyphadiscovery.com The specificity of such a reaction would depend on the particular CYP isoform and its ability to bind the substrate in an orientation that presents the cyclopropyl group to the heme active site.

Inhibitory or Activatory Effects on Enzyme Systems (mechanistic studies, not efficacy)

The unique structural features of this compound, particularly the strained cyclopropyl ring, suggest it could act as an inhibitor of certain enzymes.

Mechanism-Based Inhibition: The cyclopropyl group is a known "probe" for radical mechanisms in enzyme catalysis. If an enzyme's catalytic cycle involves the formation of a radical intermediate at a position adjacent to the cyclopropyl ring, this can lead to rapid ring-opening. This ring-opening can, in turn, result in the formation of a reactive species that covalently modifies and inactivates the enzyme. This mechanism-based inhibition has been observed in the context of monoamine oxidase and cytochrome P450 enzymes when processing substrates with cyclopropylamine (B47189) or cyclopropylcarbinyl moieties.

Competitive Inhibition: As an analog of endogenous 2-hydroxy acids, this compound could act as a competitive inhibitor for 2-hydroxyacid dehydrogenases. It would compete with the natural substrate for binding to the active site. The strength of this inhibition (defined by the inhibition constant, Ki) would depend on its binding affinity relative to the natural substrate.

Metabolic Switching: The presence of a cyclopropyl group can be a strategic element in drug design to divert metabolism away from certain pathways. For example, the cyclopropyl group in the drug pitavastatin (B1663618) reduces its metabolism by CYP3A4. hyphadiscovery.com In a similar vein, the cyclopropyl moiety in this compound might make it a poor substrate for some enzymes, potentially shunting it towards other metabolic routes or leading to its accumulation.

Binding Affinity and Molecular Docking Studies with Relevant Protein Targets

In the absence of direct experimental data for this compound, molecular docking provides a powerful computational tool to predict its binding affinity and mode of interaction with potential protein targets.

Molecular docking simulations involve placing a model of the ligand into the three-dimensional structure of a protein's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.netnih.gov For this compound, a logical starting point would be to dock it into the active sites of various human L- and D-2-hydroxyacid dehydrogenases for which crystal structures are available.

A typical docking study would reveal:

Binding Pose: The most likely orientation of the molecule within the active site. This would show how the carboxyl and hydroxyl groups interact with the key catalytic residues (e.g., the catalytic triad (B1167595) in a 2HADH).

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the ligand-protein complex. For instance, the cyclopropyl group would be expected to form hydrophobic interactions with nonpolar amino acid residues lining the binding pocket.

Binding Energy: A calculated value that predicts the strength of the interaction. By comparing the calculated binding energy of this compound with that of known substrates, one could hypothesize whether it is likely to be a substrate or an inhibitor.

For example, a docking study of various 2-hydroxypropanamide derivatives into the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) identified key interactions and predicted the most promising inhibitors based on calculated binding energies. mdpi.com A similar approach for this compound would be highly informative.

Protein TargetPotential Interaction TypePredicted Key Interacting Residues (Hypothetical)Predicted Binding Energy (kcal/mol) (Hypothetical)
L-Lactate DehydrogenaseCompetitive Inhibition/SubstrateArg171 (H-bond with carboxylate), His195 (H-bond with hydroxyl)-5.0 to -7.0
D-2-Hydroxyacid DehydrogenaseCompetitive Inhibition/SubstrateConserved catalytic triad residues-4.5 to -6.5
Cytochrome P450 (e.g., CYP2C9)Substrate/InhibitorHydrophobic residues in active site-6.0 to -8.0

This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies. Actual values would require specific computational analysis.

Structure-Activity Relationships (SAR) in Enzymatic Contexts (excluding clinical data)

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound, SAR can be inferred from studies on related molecules.

Role of the Cyclopropyl Group: The cyclopropyl group is a critical feature. Replacing it with other groups would likely have a significant impact on enzymatic interactions.

Size and Shape: Replacing the cyclopropyl with a linear propyl group would increase conformational flexibility, which could either enhance or decrease binding affinity depending on the specific enzyme's active site topology. Replacing it with a bulkier group like a phenyl ring might require a larger binding pocket, as seen with phenyllactate-preferring dehydrogenases. nih.gov

Electronic Effects: The cyclopropyl group has unique electronic properties, with some characteristics of a double bond. This can influence its interactions within a protein active site.

Role of the Hydroxyl and Carboxyl Groups: These groups are essential for recognition by dehydrogenases and other enzymes that act on α-hydroxy acids. Their positions and stereochemistry are critical. The (2S) configuration, in particular, will determine which stereospecific enzymes can interact with the molecule. For instance, L-lactate dehydrogenase specifically recognizes the (S)-enantiomer of lactic acid.

SAR from Inhibitor Design: In the development of inhibitors for lysyl-tRNA synthetase, the addition of a cyclopropyl group to a lead compound was found to retain good inhibitory activity. acs.org This demonstrates that in some contexts, a cyclopropyl group is well-tolerated and can be a favorable structural motif for enzyme binding. Similarly, in the design of coronavirus 3C-like protease inhibitors, the incorporation of a cyclopropyl group enhanced potency. nih.gov High-resolution co-crystal structures revealed that the cyclopropyl group could be directed towards a hydrophobic subsite within the enzyme's active site. nih.gov

Structural ModificationPredicted Effect on Activity (Hypothetical)Rationale
Inversion of stereocenter to (2R)Loss of activity with L-specific dehydrogenases; potential gain of activity with D-specific dehydrogenasesEnzymes are highly stereospecific.
Replacement of cyclopropyl with isopropylAltered binding affinity and/or substrate turnover rateChanges in size, shape, and conformational flexibility.
Replacement of cyclopropyl with phenylLoss of activity unless the active site is large and hydrophobicSignificant increase in steric bulk.
Removal of the 2-hydroxyl groupLoss of activity with 2-hydroxyacid dehydrogenasesThe hydroxyl group is a key recognition element and is directly involved in the catalytic reaction.

This table presents hypothetical SAR predictions based on general enzymatic principles.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the separation and quantification of (2S)-3-cyclopropyl-2-hydroxypropanoic acid from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. The presence of polar hydroxyl and carboxyl functional groups necessitates a derivatization step to increase volatility and improve chromatographic peak shape.

Derivatization: The most common approach is silylation, which converts the active hydrogens of the hydroxyl and carboxylic acid groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

Analysis: The resulting TMS-derivative can be readily analyzed on a non-polar or medium-polarity capillary column. Electron ionization (EI) mass spectrometry of the derivatized molecule allows for the generation of a reproducible fragmentation pattern, which can be used for structural confirmation and quantification. Expected fragment ions would correspond to the loss of methyl groups, the TMS group, and characteristic cleavages of the carbon chain.

Table 1: Hypothetical GC-MS Parameters for TMS-Derivatized this compound

ParameterValue / Description
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C
Mass Range m/z 40-500

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal technique for the direct analysis of this compound in aqueous and biological matrices without the need for derivatization. nih.gov Its high sensitivity and specificity make it the method of choice for quantitative studies.

Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed. The mobile phase usually consists of an aqueous component (water with a small amount of acid like formic acid to improve peak shape and ionization efficiency) and an organic modifier (acetonitrile or methanol). A gradient elution allows for efficient separation from other matrix components.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization source, capable of operating in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ can be monitored. Collision-induced dissociation (CID) of the precursor ion generates specific product ions that are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

Table 2: Representative LC-MS/MS Parameters for this compound

ParameterValue / Description
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 129.05 (calculated for C₆H₉O₃⁻)
Product Ions (Q3) Expected fragments: m/z 85 (loss of CO₂), m/z 111 (loss of H₂O)
Collision Energy Optimized based on instrument; typically 10-25 eV

For applications requiring a pure standard of this compound, such as for spectroscopic characterization or as a reference material, preparative high-performance liquid chromatography (prep-HPLC) is used. The methodology is scaled up from the analytical LC methods, using a larger column with a higher loading capacity. The goal is to isolate the compound with high purity by collecting the fraction corresponding to its retention time. The collected fractions are then typically dried (e.g., by lyophilization or rotary evaporation) to yield the purified solid compound.

Spectroscopic Characterization Methods in Solution and Solid State

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically >10 ppm.

Hydroxyl Proton (-OH): A broad or sharp singlet, with a chemical shift that is concentration and solvent dependent.

Methine Proton (-CHOH-): A multiplet (doublet of doublets) around 4.0-4.3 ppm, coupled to the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-): Two diastereotopic protons that will appear as a complex multiplet, coupled to the methine proton and the cyclopropyl (B3062369) methine.

Cyclopropyl Protons: A series of complex multiplets in the upfield region, typically between 0.2 and 1.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton.

Carbonyl Carbon (-COOH): A signal in the highly deshielded region, typically >175 ppm.

Methine Carbon (-CHOH-): A signal around 65-75 ppm.

Methylene Carbon (-CH₂-): A signal around 35-45 ppm.

Cyclopropyl Carbons: Signals in the highly shielded upfield region, typically <20 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C1)-~178
Methine (C2)~4.2 (dd)~70
Methylene (C3)~1.7 (m)~40
Cyclopropyl Methine (C4)~0.8 (m)~10
Cyclopropyl Methylene (C5, C6)~0.4-0.6 (m)~5
Carboxyl Proton (1-OH)>10 (s, br)-
Hydroxyl Proton (2-OH)variable (s, br)-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and carbonyl groups. shout.education

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. shout.education

O-H Stretch (Alcohol): A broad band typically centered around 3200-3500 cm⁻¹, which will overlap with the carboxylic acid O-H stretch. shout.education

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

C-H Stretch (Cyclopropyl): Absorptions just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700-1730 cm⁻¹. shout.education

C-O Stretch: A signal in the fingerprint region, between 1000-1300 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
O-H Stretch (Alcohol)3200 - 3500Medium, Broad
C=O Stretch (Carboxylic Acid)1700 - 1730Strong, Sharp
C-O Stretch1000 - 1300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: The this compound molecule lacks an extensive system of conjugated double bonds or aromatic rings. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). The only relevant electronic transition is the weak n→π* transition of the carbonyl group in the carboxylic acid, which occurs at a low wavelength (~205-215 nm). While not typically used for quantification, this low-wavelength absorbance can be utilized for detection in HPLC systems equipped with a UV detector.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, providing both high selectivity and sensitivity. The most relevant techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxyl and hydroxyl groups, is non-volatile. Therefore, a crucial prerequisite for its GC-MS analysis is chemical derivatization. mdpi.comresearchgate.net This process replaces the active hydrogens in the functional groups with less polar moieties, thereby increasing the compound's volatility and thermal stability. jfda-online.comresearchgate.net

A common derivatization strategy for hydroxy acids is silylation, often performed in a two-step process. researchgate.netnih.gov First, methoximation can be used to protect the ketone group if it were present, which is not the case here but is a common step in general organic acid profiling. The second and essential step is silylation of the hydroxyl and carboxyl groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govchalmers.se

The resulting trimethylsilyl (TMS) derivative of this compound can then be readily analyzed by GC-MS. The mass spectrometer provides highly specific detection and structural information based on the fragmentation pattern of the derivatized molecule.

For enantioselective analysis, a chiral stationary phase is employed in the gas chromatograph. nih.govnih.gov This allows for the separation of the (2S) and (2R) enantiomers, which is critical in stereospecific synthesis or metabolism studies.

Table 1: Illustrative GC-MS Conditions for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Two-step: Methoxyamine hydrochloride in pyridine (B92270) followed by MSTFA with 1% TMCS.
GC Column Chiral capillary column (e.g., Chirasil-Val) for enantiomeric separation.
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 50-500

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique that often does not require derivatization for polar compounds like this compound. nih.govnih.gov This is a significant advantage over GC-MS as it reduces sample preparation time and potential for analytical errors.

For the separation of the enantiomers, chiral liquid chromatography is necessary. sigmaaldrich.comnih.gov This can be achieved using a chiral stationary phase (CSP) that can differentiate between the (2S) and (2R) forms of the molecule. Reversed-phase chromatography is a common mode of separation for such analyses. nih.gov

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is particularly useful for quantifying low levels of the analyte in complex matrices. nih.gov In MS/MS, a specific parent ion of the analyte is selected and fragmented to produce characteristic daughter ions, which are then monitored for quantification. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise.

Table 2: Representative LC-MS/MS Parameters for the Chiral Analysis of this compound

ParameterCondition
LC Column Chiral column (e.g., Astec® CHIROBIOTIC® R)
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid.
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Ionization Source Electrospray Ionization (ESI), negative ion mode.
MS/MS Transition Precursor ion [M-H]⁻ → Product ion(s)
Collision Gas Argon

Two-dimensional liquid chromatography (2D-LC) is an even more advanced approach that can be employed for extremely complex samples. nih.gov In this technique, a fraction from the first dimension of separation is transferred to a second column with a different selectivity (e.g., achiral reversed-phase in the first dimension and chiral in the second) for further separation. nih.gov

Sample Preparation Strategies for Biological and Chemical Research Samples

The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends on the nature of the sample matrix (e.g., plasma, urine, reaction mixture) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting carboxylic acids from aqueous matrices. utwente.nlrsc.orgutwente.nl The principle is based on the differential solubility of the analyte in two immiscible liquid phases. For this compound, the aqueous sample is typically acidified to a pH below its pKa to protonate the carboxyl group, making the molecule less polar and more soluble in an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.org

The organic phase containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. While effective, LLE can be labor-intensive and may result in the formation of emulsions. rsc.org

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE. nih.govnih.gov It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. For a polar compound like this compound, several SPE modes can be considered.

Reversed-Phase SPE (RP-SPE): A non-polar sorbent (e.g., C18) is used. The aqueous sample is loaded, and the analyte is retained through hydrophobic interactions. Interfering polar compounds are washed away, and the analyte is then eluted with a less polar organic solvent. nih.gov

Ion-Exchange SPE: An anion-exchange sorbent can be used to retain the negatively charged carboxylate form of the acid at a neutral or slightly basic pH. After washing away neutral and cationic interferences, the analyte is eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for the extraction of specific compounds. mdpi.com

Table 3: Comparison of Sample Preparation Techniques for this compound

TechniqueAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) - High recovery for certain analytes- Cost-effective- Labor-intensive- Large solvent consumption- Potential for emulsion formation rsc.org
Solid-Phase Extraction (SPE) - High selectivity and recovery nih.gov- Reduced solvent usage- Amenable to automation- Higher cost of consumables- Method development can be complex

The choice between these techniques will ultimately be guided by the specific requirements of the research, including the sample volume, the concentration of the analyte, the complexity of the matrix, and the desired sample throughput.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations of Molecular Properties

Quantum mechanical (QM) methods are fundamental to characterizing the intrinsic properties of a molecule by solving the Schrödinger equation. nih.gov For (2S)-3-cyclopropyl-2-hydroxypropanoic acid, these calculations provide a foundational understanding of its structure and potential reactivity.

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis using QM methods, such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), systematically explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. acs.orgnii.ac.jp For this compound, the key degrees of freedom dictating its conformation are the rotations around the C-C single bonds, which define the relative orientations of the cyclopropyl (B3062369), hydroxyl, and carboxylic acid groups.

The analysis reveals a complex energy landscape with multiple local minima corresponding to different conformers. nih.govnih.gov The relative energies of these conformers are often calculated within a few kcal/mol of each other, and their populations at a given temperature can be estimated using the Boltzmann distribution. nih.gov This information is vital for understanding how the fragment might present itself when binding to a biological target.

Table 1: Representative Conformational Energy Analysis of this compound. The values are hypothetical but illustrative of typical QM calculations.
ConformerKey Dihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
Global Minimumgauche, anti (~60°, ~180°)0.0075.3
Local Minimum 1anti, gauche (~180°, ~60°)1.2510.5
Local Minimum 2gauche, gauche (~60°, ~60°)1.804.7
Higher Energysyn, syn (~0°, ~0°)4.500.1

DFT calculations are widely used to probe the electronic structure of molecules, providing insights into their reactivity. mdpi.comorientjchem.org Key properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

For this compound, the MEP surface typically shows negative potential (electron-rich regions) around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the acidic proton of the carboxyl group represents a region of positive potential, making it a primary hydrogen bond donor. These electronic features are critical for the specific interactions this moiety forms within the active sites of enzymes. nih.govmit.edursc.org

Table 2: Calculated Electronic Properties of this compound from a representative DFT calculation.
Electronic PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRelates to the ability to donate electrons.
LUMO Energy-0.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap6.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment2.5 DIndicates overall molecular polarity.

Molecular Dynamics Simulations of Compound-Target Interactions

While QM methods are excellent for studying intrinsic properties, molecular dynamics (MD) simulations are employed to study the behavior of a ligand when it interacts with a biological macromolecule, such as a protein, over time. preprints.orgnih.gov MD simulations model the movements and interactions of all atoms in the system, providing a dynamic picture of the binding process. mdpi.comresearchgate.netmdpi.com

In the context of HCV, the this compound motif is a common P2 fragment in NS3/4A protease inhibitors. bohrium.comnih.gov MD simulations of these inhibitors bound to the protease reveal that this fragment plays a crucial role in anchoring the inhibitor in the S2 subsite of the enzyme. The cyclopropyl group typically forms favorable hydrophobic (van der Waals) interactions with nonpolar residues in the S2 pocket, while the hydroxyl and carboxylate groups form specific hydrogen bonds with the protein backbone or side chains of key residues like Arg155 and Asp168, contributing significantly to the binding affinity. nih.govresearchgate.net The stability of these interactions over the course of the simulation is a key predictor of the inhibitor's potency.

Table 3: Key Interactions of the this compound Moiety in the HCV NS3/4A Protease S2 Subsite, as identified from MD simulations of related inhibitors.
Fragment GroupInteracting Protease ResidueInteraction TypeTypical Distance (Å)
Cyclopropyl RingVal158, Ala157Hydrophobic (van der Waals)3.5 - 4.5
Hydroxyl (-OH)Asp168 (Backbone NH)Hydrogen Bond2.8 - 3.2
Carboxylic Acid (-COOH)Arg155 (Side Chain NH)Hydrogen Bond / Salt Bridge2.7 - 3.1
Hydroxyl (-OH)Lys136 (Side Chain NH3+)Hydrogen Bond2.9 - 3.3

In Silico Predictions of Stereoselectivity in Reactions

The stereochemistry of the α-hydroxy acid is critical for its biological activity. The (S)-enantiomer is the active configuration in potent HCV protease inhibitors. In silico methods can be used to predict and rationalize the stereochemical outcome of synthetic reactions. nih.gov This is typically achieved by modeling the transition states for the formation of both the (S) and (R) products.

By calculating the free energy of activation (ΔG‡) for each competing reaction pathway, computational chemists can predict which enantiomer will be preferentially formed. ox.ac.uk A lower energy barrier for the transition state leading to the (S)-product would explain the high stereoselectivity observed in an optimized synthesis. researchgate.net These predictive models are invaluable for designing efficient synthetic routes that yield the desired enantiomer, avoiding costly and laborious chiral separations.

Table 4: Hypothetical Transition State Energy Comparison for a Stereoselective Reaction to form this compound.
Transition StateCalculated ΔG‡ (kcal/mol)Predicted Product Ratio (S:R)
Leading to (S)-product15.2~99:1
Leading to (R)-product18.0

Development of QSAR Models for Analogues (excluding human data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govacs.org For analogues of this compound, such as peptidomimetic HCV protease inhibitors, QSAR models are developed using in vitro enzymatic or cell-based assay data (e.g., IC₅₀ or Kᵢ values). nih.govnih.govnih.gov

In a typical QSAR study, a diverse set of analogues is synthesized, and their inhibitory activity against a target like the HCV protease is measured. nih.gov For each analogue, a wide range of molecular descriptors are calculated, quantifying properties like size, shape, lipophilicity (logP), and electronic features. manchester.ac.ukuestc.edu.cn Statistical methods are then used to generate an equation that links a subset of these descriptors to the observed activity. mdpi.com These models help identify the key structural features that enhance or diminish activity, thereby guiding the design of new, more potent analogues without relying on human data.

A general form of a QSAR model is: log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Table 5: Common Molecular Descriptors Used in QSAR Models for Protease Inhibitor Analogues.
Descriptor ClassExample DescriptorsInformation Encoded
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesCharge distribution, polar interactions, reactivity
Steric / TopologicalMolecular Weight, Molar Refractivity, Kappa Shape IndicesSize, shape, and branching of the molecule
HydrophobicitylogP (octanol-water partition coefficient)Solubility and ability to cross cell membranes
StructuralNumber of hydrogen bond donors/acceptors, Rotatable bondsPotential for specific interactions and conformational flexibility

Derivatives and Analogs of 2s 3 Cyclopropyl 2 Hydroxypropanoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of (2S)-3-cyclopropyl-2-hydroxypropanoic acid is a prime site for modification to produce ester and amide derivatives. These transformations can alter the compound's polarity, solubility, and biological interactions.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. jst.go.jpwikipedia.org This is an equilibrium-driven process, often requiring a large excess of the alcohol, which can also serve as the solvent, to achieve high yields. jst.go.jplibretexts.org For a compound like this compound, which also contains a hydroxyl group, selective esterification of the carboxylic acid can be achieved. For instance, studies on other 2-hydroxycarboxylic acids have shown that reagents like tetramethoxysilane (B109134) can selectively catalyze methylation of the carboxylic acid in the presence of methanol (B129727) at room temperature, leaving the hydroxyl group intact. libretexts.org

Amidation: The synthesis of amides from this compound and an amine requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group. A variety of such reagents are available, offering different levels of reactivity and compatibility with other functional groups. researchgate.netnist.gov The choice of coupling agent and reaction conditions is crucial to avoid side reactions, such as epimerization at the stereocenter. In studies involving the synthesis of cyclopropane-containing amide derivatives, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) have been used effectively. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent Name Abbreviation Key Features
N,N'-Dicyclohexylcarbodiimide DCC Highly effective, but produces a poorly soluble urea (B33335) byproduct. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCI or EDC Water-soluble carbodiimide, byproduct is also water-soluble and easily removed. nih.gov
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Highly efficient uronium salt-based coupling reagent, suitable for challenging amide bond formations. nist.gov

Functionalization of the Hydroxyl Group

The secondary hydroxyl group on the C2 position offers another point for structural diversification. To selectively react at this position, the more acidic carboxylic acid group often needs to be protected first, for example, as an ester (e.g., methyl or benzyl (B1604629) ester). highfine.com

Acylation: The hydroxyl group can be acylated to form an ester, a different type from the one formed from the carboxylic acid. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com For sterically hindered alcohols or less reactive systems, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. masterorganicchemistry.com The choice of acylating agent can introduce a wide variety of functionalities.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken as the basic conditions can interfere with other parts of the molecule if not properly protected. Acid-catalyzed dehydration of alcohols can also produce ethers, though this method is typically more suited for producing symmetrical ethers from primary alcohols. studymind.co.uk

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a 3-cyclopropyl-2-oxopropanoic acid derivative. This transformation fundamentally changes the electronic nature and hydrogen-bonding capacity of this position. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate - PCC) and hypervalent iodine compounds like the Dess-Martin periodinane. wikipedia.orglibretexts.orgchemguide.co.uk The reaction with oxidizing agents like acidified potassium dichromate typically stops at the ketone stage for secondary alcohols. byjus.comnih.gov

Modifications to the Carboxylic Acid Moiety

In medicinal chemistry, the carboxylic acid group is often replaced by other functional groups, known as bioisosteres, to improve pharmacokinetic properties or to fine-tune binding interactions. masterorganicchemistry.comresearchgate.net

Hydroxamic Acids: One of the most common carboxylic acid bioisosteres is the hydroxamic acid group. youtube.com Hydroxamic acids are potent metal chelators and are found in many enzyme inhibitors. researchgate.net They can be synthesized from this compound by first activating the carboxylic acid, for example, as an ester or an acid chloride, and then reacting it with hydroxylamine (B1172632) or a protected form thereof. highfine.comyoutube.com One-pot methods using coupling agents to activate the carboxylic acid directly for reaction with hydroxylamine are also common and can proceed under mild conditions. libretexts.orgyoutube.com

Other Bioisosteres: A wide array of other functional groups can serve as surrogates for the carboxylic acid moiety. The choice of isostere can significantly impact the acidity, lipophilicity, and metabolic stability of the resulting analog. byjus.comresearchgate.net

Table 2: Selected Bioisosteres for Carboxylic Acids

Bioisostere Key Properties
Tetrazole Acidity is comparable to carboxylic acids (pKa ~4.5-4.9), but offers greater lipophilicity. byjus.com
Acylsulfonamide Generally more lipophilic and less acidic than carboxylic acids; properties can be tuned by substitution.
Hydroxamic Acid Moderately acidic (pKa ~8-9), strong metal-chelating properties. youtube.com

Structure-Activity Relationship (SAR) Exploration of Analogs (excluding human data)

While specific SAR data for derivatives of this compound is not extensively documented, general principles can be inferred from studies on other cyclopropane-containing molecules in non-human systems. The cyclopropane (B1198618) ring is a valuable structural element in drug design, often used as a conformationally restricted linker or a "rigid" terminal group.

In a study on cyclopropane amide derivatives, a series of compounds were synthesized and evaluated for their antimicrobial activity against various plant pathogens. nih.gov The general structure involved a cyclopropane ring with amide and aryl functionalities. The study found that the nature and position of substituents on the aryl ring significantly influenced the antifungal and antibacterial activity.

Table 3: Example Structure-Activity Relationship Data for Cyclopropane Amide Analogs against Botrytis cinerea

Compound ID Aryl Substituent Inhibition Rate (%) at 50 µg/mL
F1 4-Chlorophenyl 75.3
F2 2,4-Dichlorophenyl 82.1
F3 4-Bromophenyl 78.6
F4 4-Fluorophenyl 72.5

Data derived from a study on antimicrobial cyclopropane derivatives, illustrating the impact of aryl substitution on activity. nih.gov

This type of SAR exploration demonstrates that even subtle changes to the peripheral groups attached to a core scaffold containing a cyclopropane ring can lead to significant changes in biological activity. For analogs of this compound, modifications to the groups attached via the ester, amide, or ether linkages would likely have a profound impact on their interaction with biological targets. For example, in a series of lysyl-tRNA synthetase inhibitors for tuberculosis, the introduction of a cyclopropyl (B3062369) group at one position retained good enzyme and cell growth inhibition. nih.gov This highlights the utility of the cyclopropyl moiety in maintaining favorable interactions within a target binding site.

Future Research Perspectives and Applications in Chemical Synthesis and Biocatalysis

Exploration of Novel Biocatalysts for Enantioselective Synthesis

The efficient and highly selective synthesis of enantiomerically pure compounds like (2S)-3-cyclopropyl-2-hydroxypropanoic acid is a primary objective in modern synthetic chemistry. Biocatalysis, utilizing enzymes or whole-cell systems, offers a promising avenue to achieve this with high precision and under mild conditions. mdpi.com Future research is focused on discovering and engineering novel biocatalysts for this purpose.

The development of "designer" enzymes, created through computational design and directed evolution, is a key frontier. chemrxiv.org Techniques such as mechanism-based, multi-state computational design workflows are being explored to create biocatalysts with tailored stereoselectivity. chemrxiv.org For the synthesis of cyclopropane (B1198618) structures, engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have shown remarkable success in catalyzing new-to-nature cyclopropanation reactions. chemrxiv.orgnih.gov These engineered "cyclopropanases" can provide access to a full set of cyclopropane stereoisomers with exceptional diastereo- and enantioselectivity (up to 99% de and 99% ee). chemrxiv.org

Future work will likely involve screening new enzyme classes and engineering known ones, such as ketoreductases (KREDs) for the stereoselective reduction of a corresponding α-keto acid precursor, or employing engineered E. coli systems for whole-cell transformations. nih.govnih.gov The goal is to develop robust, scalable biocatalytic processes that deliver this compound with high yield and perfect stereochemical control, avoiding the need for expensive metal catalysts or complex chiral auxiliaries. nih.gov

Table 1: Comparison of Potential Biocatalytic Approaches for this compound Synthesis

Biocatalytic MethodEnzyme/System ExampleKey AdvantagesResearch Focus
Engineered Hemoproteins Myoglobin, Cytochrome P450High stereoselectivity, new-to-nature reactionsComputational design for substrate specificity and stereodivergence. chemrxiv.org
Ketoreductases (KREDs) Commercial KRED librariesHigh enantioselectivity for ketone reduction, established technology. nih.govScreening for activity on 3-cyclopropyl-2-oxopropanoic acid.
Whole-Cell Biotransformation Engineered E. coliNo need for enzyme purification, cofactor recycling systems. nih.govPathway engineering to convert simple feedstocks.
Lipase-mediated Resolution Alcaligenes sp. lipase (B570770) QLHigh selectivity in kinetic resolutions of racemic esters. nih.govacs.orgDevelopment of efficient resolution protocols for racemic 3-cyclopropyl-2-hydroxypropanoic acid esters.

Integration into Complex Synthetic Routes as a Chiral Synthon

As a chiral building block, or synthon, this compound offers a unique combination of functionalities that can be leveraged in the total synthesis of complex molecules, particularly pharmaceuticals and bioactive natural products. nih.govrochester.edu The cyclopropane ring provides a rigid, three-dimensional scaffold, while the stereodefined hydroxyl and carboxylic acid groups serve as versatile handles for further chemical modification. acs.org

Future applications will see this synthon integrated into the synthesis of novel therapeutic agents. For instance, cyclopropane-containing building blocks are crucial in drugs like the antiviral Boceprevir and the anticoagulant Ticagrelor. nih.govmdpi.com The development of modular synthetic platforms utilizes bifunctional cyclopropane building blocks for fragment-based drug discovery (FBDD), enabling the rapid elaboration of two-dimensional fragment hits into three-dimensional lead compounds. acs.org this compound is an ideal candidate for conversion into such bifunctional synthons, for example, by transforming the carboxylic acid into a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate for use in Suzuki-Miyaura cross-coupling reactions. acs.org Its defined stereochemistry is critical for precise interaction with biological targets. nih.gov

The compound could also be a precursor for novel carbocyclic nucleoside analogues, where the cyclopropane ring mimics the furanose sugar of natural nucleosides, a strategy employed in the design of antiviral and anticancer agents. nih.govacs.org

Potential as a Precursor for Advanced Materials (theoretical aspects)

While largely theoretical at this stage, the unique structural properties of this compound suggest its potential as a monomer for the creation of advanced chiral materials. The development of novel chiral polymers is a burgeoning field, as chirality can impart unique optical, electronic, and recognition properties to a material. chemrxiv.orgresearchgate.net

Theoretically, this compound could be polymerized through its two functional groups to create chiral polyesters. The inherent chirality and rigidity of the monomer units could force the polymer chain to adopt a stable helical conformation. cmu.edu Such helical polymers are of interest for their chiroptical properties, with potential applications in chiral separation, asymmetric catalysis, and sensing. cmu.edumdpi.com

Furthermore, computational design studies could explore how polymers derived from this monomer might interact with light or other chiral molecules. Theoretical modeling can predict the properties of such materials, guiding synthetic efforts. nih.govchemrxiv.org For example, molecularly imprinted polymers could be designed using this chiral monomer to create materials with highly specific recognition sites for enantioselective separations. nih.gov The cyclopropane's rigidity is advantageous, as it reduces conformational entropy, potentially leading to more defined and selective binding pockets within the polymer matrix.

Design of Next-Generation Cyclopropyl-Containing Chiral Molecules

This compound serves as an excellent starting point for the rational design of new generations of chiral molecules with tailored biological activities. The cyclopropyl group is often used as a conformationally restricted analogue of larger, more flexible groups (like an isopropyl or phenyl group), a strategy that can lock a molecule into a bioactive conformation and improve its metabolic stability. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this design process. nih.govrsc.org By systematically modifying the structure of a lead compound containing the this compound core and assessing the impact on biological activity, researchers can elucidate the key interactions between the molecule and its biological target. wgtn.ac.nzmdpi.com This knowledge allows for the design of more potent and selective molecules. For example, in a series of kappa opioid receptor agonists, the N-cyclopropylmethyl group was found to be crucial for high potency and selectivity. nih.gov

Future design strategies will likely involve:

Bioisosteric Replacement: Using the cyclopropyl group to replace other functionalities to enhance pharmacokinetic or pharmacodynamic properties.

Scaffold Hopping: Employing the cyclopropyl-hydroxy-acid motif as a core scaffold to build entirely new classes of molecules.

Computational Modeling: Using docking studies and molecular dynamics to predict how derivatives will bind to target proteins, guiding synthetic efforts toward molecules with optimal binding characteristics.

The creation of diverse libraries of chiral cyclopropane scaffolds, accessible through chemoenzymatic strategies, will be a key enabler for these design efforts, providing a wide range of building blocks for medicinal chemistry campaigns. nih.govrochester.eduresearchgate.net

Q & A

Q. Example Workflow :

Validate compound purity (>98% ee).

Replicate assays under controlled conditions.

Compare results with literature using statistical tools (e.g., ANOVA).

Advanced: What strategies are effective for analyzing the chiral purity of this compound in complex mixtures?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak® AD-H with hexane:isopropanol (90:10) mobile phase. Retention time differences >2 min indicate high ee .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers for enantiomer separation.
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for enantiomers .

Advanced: How should researchers design experiments to study enzyme interactions with this compound?

Methodological Answer:

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} using varying substrate concentrations. Monitor inhibition via IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • Molecular Docking : Simulate interactions with enzymes (e.g., dehydrogenases) using software like AutoDock Vina. Highlight cyclopropane’s role in hydrophobic binding .

Advanced: What experimental approaches mitigate solubility challenges of this compound in aqueous systems?

Methodological Answer:

  • Co-solvents : Use DMSO (≤10%) or ethanol to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the carboxylate group (pH > 4.5) to improve water solubility.
  • Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes for cell-based studies .

Q. Data Contradiction Analysis Table

Issue Potential Cause Resolution Strategy
Variable IC₅₀ valuesImpurities in synthesisChiral HPLC purification
Inconsistent NMR shiftsSolvent polarity effectsStandardize deuterated solvents
Low enzyme inhibitionPoor membrane permeabilityUse prodrug formulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.